molecular formula C8H10N2O B15224319 (6,7-dihydro-5H-cyclopenta[b]pyrazin-5-yl)methanol

(6,7-dihydro-5H-cyclopenta[b]pyrazin-5-yl)methanol

Cat. No.: B15224319
M. Wt: 150.18 g/mol
InChI Key: LGMXOYSVBVYNRT-UHFFFAOYSA-N
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Description

(6,7-dihydro-5H-cyclopenta[b]pyrazin-5-yl)methanol is a heterocyclic compound featuring a cyclopenta[b]pyrazine core with a methanol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6,7-dihydro-5H-cyclopenta[b]pyrazin-5-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid . The reaction is monitored by thin-layer chromatography (TLC) and typically requires refluxing for several hours.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: (6,7-dihydro-5H-cyclopenta[b]pyrazin-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to modify the pyrazine ring or the methanol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group yields aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazine ring.

Scientific Research Applications

(6,7-dihydro-5H-cyclopenta[b]pyrazin-5-yl)methanol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (6,7-dihydro-5H-cyclopenta[b]pyrazin-5-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Uniqueness: (6,7-dihydro-5H-cyclopenta[b]pyrazin-5-yl)methanol is unique due to its specific combination of a cyclopenta[b]pyrazine core with a methanol group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

6,7-dihydro-5H-cyclopenta[b]pyrazin-5-ylmethanol

InChI

InChI=1S/C8H10N2O/c11-5-6-1-2-7-8(6)10-4-3-9-7/h3-4,6,11H,1-2,5H2

InChI Key

LGMXOYSVBVYNRT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC=CN=C2C1CO

Origin of Product

United States

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